2-{[(2S)-4-aminobutan-2-yl]oxy}oxane
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Overview
Description
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane is an organic compound with the molecular formula C9H19NO2 It contains a six-membered oxane ring and an aminobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane typically involves the reaction of a suitable oxane derivative with an aminobutan-2-yl precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of the oxane ring is replaced by the aminobutan-2-yl group under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(2S)-4-aminobutan-2-yl]oxy}tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-{[(2S)-4-aminobutan-2-yl]oxy}pyran: Contains a pyran ring instead of an oxane ring.
2-{[(2S)-4-aminobutan-2-yl]oxy}cyclohexane: Features a cyclohexane ring instead of an oxane ring.
Uniqueness
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane is unique due to its specific combination of an oxane ring and an aminobutan-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3S)-3-(oxan-2-yloxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADMFJDYBGBDY-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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